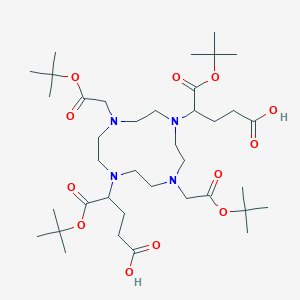
4,4'-(4,10-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(5-(tert-butoxy)-5-oxopentanoic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(4,10-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(5-(tert-butoxy)-5-oxopentanoic acid) is a complex organic compound that belongs to the class of N-alkoxyamide conjugates. This compound is characterized by its tetraazacyclododecane core, which is a macrocyclic structure, and multiple tert-butoxy and oxoethyl groups. It is primarily used in scientific research, particularly in the field of imaging agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4,10-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(5-(tert-butoxy)-5-oxopentanoic acid) involves multiple steps, starting with the preparation of the tetraazacyclododecane core. The tert-butoxy and oxoethyl groups are then introduced through a series of reactions, including esterification and amidation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that the synthesis follows similar steps to those used in laboratory settings, with optimizations for scale-up. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
4,4’-(4,10-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(5-(tert-butoxy)-5-oxopentanoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The tert-butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
4,4’-(4,10-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(5-(tert-butoxy)-5-oxopentanoic acid) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the development of imaging agents for biological systems, helping to visualize cellular and molecular processes.
Industry: The compound can be used in the production of specialized materials and as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 4,4’-(4,10-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(5-(tert-butoxy)-5-oxopentanoic acid) involves its interaction with specific molecular targets. In the context of imaging agents, the compound binds to metal ions, forming stable complexes that enhance contrast in imaging techniques. The tetraazacyclododecane core provides a strong chelating effect, ensuring the stability of these complexes.
類似化合物との比較
Similar Compounds
4,4’-(4,10-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(5-(tert-butoxy)-5-oxopentanoic acid): This compound is similar in structure and function, with slight variations in the substituent groups.
N-alkoxyamide Conjugates: These compounds share the N-alkoxyamide functional group and are used in similar applications, particularly in imaging.
Uniqueness
The uniqueness of 4,4’-(4,10-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(5-(tert-butoxy)-5-oxopentanoic acid) lies in its specific combination of functional groups and its strong chelating ability. This makes it particularly effective as an imaging agent, providing high stability and specificity in binding to metal ions.
特性
分子式 |
C38H68N4O12 |
|---|---|
分子量 |
773.0 g/mol |
IUPAC名 |
4-[7-[4-carboxy-1-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]-4,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C38H68N4O12/c1-35(2,3)51-31(47)25-39-17-21-41(27(13-15-29(43)44)33(49)53-37(7,8)9)23-19-40(26-32(48)52-36(4,5)6)20-24-42(22-18-39)28(14-16-30(45)46)34(50)54-38(10,11)12/h27-28H,13-26H2,1-12H3,(H,43,44)(H,45,46) |
InChIキー |
LSKSMUUMZJWJBB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)C(CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(CCC(=O)O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Methoxybenzyl)oxy]ethanesulfonyl Chloride](/img/structure/B13641815.png)

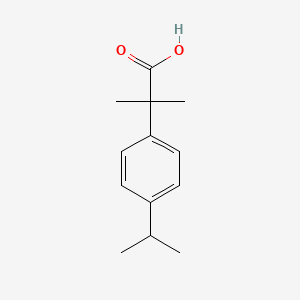
![N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13641841.png)

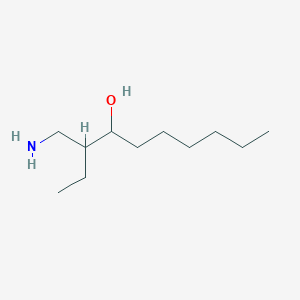
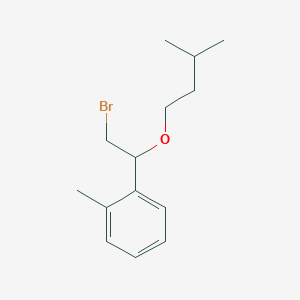
![8-Cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13641877.png)
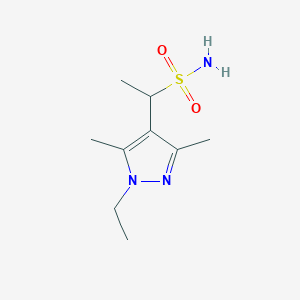


![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-3H-purin-6-one](/img/structure/B13641902.png)
![5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane](/img/structure/B13641910.png)
